Cas no 1504257-04-8 (1,2-oxazole-3-sulfonyl chloride)

1,2-oxazole-3-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 3-Isoxazolesulfonyl chloride
- 1,2-oxazole-3-sulfonyl chloride
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- MDL: MFCD30678938
- インチ: 1S/C3H2ClNO3S/c4-9(6,7)3-1-2-8-5-3/h1-2H
- InChIKey: SYKDFANAXDMRFB-UHFFFAOYSA-N
- ほほえんだ: O1C=CC(S(Cl)(=O)=O)=N1
1,2-oxazole-3-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-313006-1g |
1,2-oxazole-3-sulfonyl chloride |
1504257-04-8 | 1g |
$1298.0 | 2023-09-05 | ||
Enamine | EN300-313006-1.0g |
1,2-oxazole-3-sulfonyl chloride |
1504257-04-8 | 1.0g |
$1298.0 | 2023-02-26 | ||
Enamine | EN300-313006-2.5g |
1,2-oxazole-3-sulfonyl chloride |
1504257-04-8 | 2.5g |
$2691.0 | 2023-09-05 | ||
Enamine | EN300-313006-5g |
1,2-oxazole-3-sulfonyl chloride |
1504257-04-8 | 5g |
$3408.0 | 2023-09-05 | ||
Enamine | EN300-313006-10.0g |
1,2-oxazole-3-sulfonyl chloride |
1504257-04-8 | 10.0g |
$4285.0 | 2023-02-26 | ||
Enamine | EN300-313006-5.0g |
1,2-oxazole-3-sulfonyl chloride |
1504257-04-8 | 5.0g |
$3408.0 | 2023-02-26 | ||
Enamine | EN300-313006-10g |
1,2-oxazole-3-sulfonyl chloride |
1504257-04-8 | 10g |
$4285.0 | 2023-09-05 |
1,2-oxazole-3-sulfonyl chloride 関連文献
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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9. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
1,2-oxazole-3-sulfonyl chlorideに関する追加情報
Comprehensive Overview of 1,2-Oxazole-3-sulfonyl chloride (CAS No. 1504257-04-8): Properties, Applications, and Industry Trends
The 1,2-oxazole-3-sulfonyl chloride (CAS No. 1504257-04-8) is a specialized heterocyclic compound gaining significant attention in pharmaceutical and agrochemical research. As a sulfonyl chloride derivative, it serves as a versatile building block for synthesizing complex molecules, particularly in drug discovery and material science. Its unique oxazole ring structure combined with the reactive sulfonyl chloride group enables diverse chemical transformations, making it invaluable for modern synthetic chemistry.
Recent advancements in small-molecule drug development have propelled demand for 1,2-oxazole derivatives, with researchers frequently searching for "oxazole sulfonyl chloride applications" and "CAS 1504257-04-8 synthesis methods." The compound's ability to participate in nucleophilic substitution reactions makes it particularly useful for creating sulfonamide linkages, a common pharmacophore in FDA-approved drugs. Industry reports indicate growing interest in this chemical entity for developing kinase inhibitors and antibacterial agents, aligning with global healthcare priorities.
From a structural perspective, 1,2-oxazole-3-sulfonyl chloride features a five-membered heteroaromatic ring containing oxygen and nitrogen atoms at the 1- and 2-positions, respectively. The sulfonyl chloride moiety at the 3-position provides exceptional reactivity, allowing efficient conjugation with amines, alcohols, and other nucleophiles. Analytical studies using NMR spectroscopy and mass spectrometry confirm its high purity (>98%) in commercial samples, with researchers often querying "1504257-04-8 characterization data" for quality verification.
The compound's stability profile shows optimal performance under anhydrous conditions at low temperatures, addressing common search queries about "1,2-oxazole-3-sulfonyl chloride storage." Proper handling requires moisture-free environments due to the hydrolytic sensitivity of the sulfonyl chloride group. Recent patent literature reveals innovative applications in bioconjugation chemistry, where the compound serves as a linker for protein modification and probe development in biochemical assays.
Market analysis indicates rising demand for functionalized oxazole compounds in Asia-Pacific research hubs, with particular interest in "1504257-04-8 suppliers" and "custom synthesis options." The compound's role in developing PET radiotracers for diagnostic imaging has emerged as a cutting-edge application, responding to the medical community's focus on precision medicine technologies. Regulatory-compliant manufacturing processes ensure consistent supply for academic and industrial laboratories worldwide.
Environmental considerations have prompted investigations into green chemistry approaches for oxazole sulfonyl chloride synthesis, addressing frequent searches about "sustainable heterocyclic chemistry." Recent publications demonstrate solvent-free reactions and catalytic methods that improve the atom economy of production processes. These advancements align with pharmaceutical industry goals to reduce waste generation while maintaining high reaction yields and product purity.
Quality control protocols for CAS 1504257-04-8 typically involve HPLC analysis with UV detection, ensuring compliance with stringent research standards. The compound's chromatographic behavior and spectral properties are well-documented in chemical databases, providing essential references for analytical chemists. Stability studies confirm that properly stored samples maintain reactivity for extended periods, answering common concerns about "1,2-oxazole-3-sulfonyl chloride shelf life."
Emerging applications in material science leverage the compound's ability to modify surface properties through covalent bonding. Researchers exploring "oxazole-based polymers" have utilized the sulfonyl chloride group to create functional coatings with tailored electronic characteristics. This interdisciplinary potential makes 1504257-04-8 increasingly relevant for optoelectronic device development and sensor technology innovation.
The scientific community continues to explore novel derivatives of 1,2-oxazole-3-sulfonyl chloride, with particular interest in "structure-activity relationships" for biological targets. Computational chemistry approaches help predict the molecular interactions of modified analogs, accelerating drug discovery pipelines. These developments position the compound as a critical tool for addressing contemporary challenges in medicinal chemistry and chemical biology research.
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